molecular formula C21H20N4O5S2 B2999230 3-(2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1169984-79-5

3-(2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2999230
CAS RN: 1169984-79-5
M. Wt: 472.53
InChI Key: BVTBKINBACVNQO-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several heterocyclic rings, including a benzo[d]thiazole and a benzo[d]oxazole ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The molecule contains several functional groups, including a sulfonyl group, an oxazole ring, and a thiazole ring. These groups can participate in various chemical reactions and can greatly influence the molecule’s physical and chemical properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing benzo[d]thiazole and benzo[d]oxazole rings are known to participate in a variety of chemical reactions. These can include electrophilic and nucleophilic substitutions, as well as various cyclization and coupling reactions .

Scientific Research Applications

Antiproliferative and Anti-HIV Activity

A study by Al-Soud et al. (2010) synthesized a series of sulfonamide derivatives, including those containing benzothiazole, to evaluate their antiproliferative activity against human tumor-derived cell lines and their potential anti-HIV activity. This research highlights the compound's potential application in cancer therapy and its limited efficacy against HIV-1 and HIV-2, demonstrating its relevance in oncological and virological research (Al-Soud et al., 2010).

Antimycobacterial Activity

Naidu et al. (2014) focused on synthesizing novel benzo[d]isoxazole analogues to assess their in vitro antimycobacterial activity against Mycobacterium tuberculosis. This study showcases the compound's potential utility in developing new antimicrobial agents, especially against tuberculosis, by demonstrating its effectiveness and selectivity in inhibiting bacterial growth (Naidu et al., 2014).

Metabolic Pathway Exploration

Research by Hvenegaard et al. (2012) explored the metabolic pathways of a novel antidepressant, emphasizing the role of different cytochrome P450 enzymes in its oxidative metabolism. This study is significant for understanding the metabolic fate of similar compounds, aiding in the development of drugs with optimized pharmacokinetic profiles (Hvenegaard et al., 2012).

Antimalarial and COVID-19 Drug Potential

A theoretical investigation by Fahim and Ismael (2021) explored the reactivity of sulfonamide derivatives for their antimalarial activity and potential application as COVID-19 drugs. This research illustrates the compound's versatility, showing promise in treating malaria and COVID-19 through computational calculations and molecular docking studies (Fahim & Ismael, 2021).

Antimicrobial and Antitubercular Agents

Another study by Kumar et al. (2013) synthesized sulfonyl derivatives, including those based on isopropyl thiazole, to evaluate their antimicrobial and antitubercular properties. This research supports the compound's application in discovering new antimicrobial and antitubercular agents, highlighting its significant activity against Mycobacterium tuberculosis and other pathogens (Kumar et al., 2013).

Future Directions

Compounds containing benzo[d]thiazole and benzo[d]oxazole rings are a focus of ongoing research in medicinal chemistry, and new synthetic methods and applications are continually being developed .

Mechanism of Action

Target of Action

Similar benzothiazole derivatives have been shown to have potent activity against various human cancer cell lines .

Mode of Action

It’s suggested that similar benzothiazole derivatives may have a membrane perturbing as well as intracellular mode of action . This suggests that the compound could interact with the cell membrane, altering its permeability, and also interact with intracellular targets, possibly affecting various cellular processes.

Biochemical Pathways

It’s known that benzothiazole derivatives can affect multiple biochemical pathways, leading to their potent antimicrobial and anticancer activities .

Result of Action

Similar benzothiazole derivatives have demonstrated moderate to high activity against various human cancer cell lines . This suggests that the compound could have a significant impact on cellular processes, potentially leading to cell death in cancer cells.

properties

IUPAC Name

3-[2-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S2/c1-32(28,29)14-6-7-15-18(12-14)31-20(22-15)24-10-8-23(9-11-24)19(26)13-25-16-4-2-3-5-17(16)30-21(25)27/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTBKINBACVNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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